(Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H16O6 and its molecular weight is 376.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Lardic et al. (2006) explored the synthesis and cytotoxicity evaluation of arylmethylenenaphthofuranones derivatives, highlighting a method for creating compounds with potential anticancer properties through Knoevenagel coupling. This approach underlines the significance of furan derivatives in developing novel anticancer agents. Another study focused on the synthesis and copolymerization of fully bio-based benzoxazines, including furan derivatives, demonstrating their utility in creating sustainable polymers with enhanced thermal properties and potential applications in green chemistry (Wang et al., 2012).
Biological and Pharmacological Applications
Research by Romagnoli et al. (2015) on novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin showed significant anti-cancer and antiangiogenic activity in vitro and in vivo. These findings suggest that furan-containing compounds have considerable potential in cancer therapy, particularly in disrupting vascular functions in tumors. Makkar and Chakraborty (2018) derived furanyl compounds from the red seaweed Gracilaria opuntia, demonstrating significant anti-inflammatory, antioxidative, and anti-diabetic properties, which could lead to novel treatments for chronic diseases.
Material Science Applications
A study on the regioselective synthesis of functionalized furans by Bellur et al. (2005) provides insights into creating furan derivatives for materials science applications, indicating the versatility of furan-containing compounds in synthesizing complex organic molecules. The electropolymerization of furanyl phenylene polymers, as explored by Reynolds et al. (1993), showcases the potential of furan derivatives in producing conductive materials, which could be beneficial in the development of electronic devices.
- Synthesis and primary cytotoxicity evaluation of arylmethylenenaphthofuranones derivatives (Lardic et al., 2006)
- Synthesis and copolymerization of fully bio-based benzoxazines from guaiacol, furfurylamine and stearylamine (Wang et al., 2012)
- Design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin (Romagnoli et al., 2015)
- Novel furanyl derivatives from the red seaweed Gracilaria opuntia with pharmacological activities using different in vitro models (Makkar and Chakraborty, 2018)
- Regioselective Synthesis of Functionalized Furans by Cyclization of 1,3-Bis-Silyl Enol Ethers with 1-Chloro-2,2-dimethoxyethane (Bellur et al., 2005)
- Substituent effects on the electrical conductivity and electrochemical properties of conjugated furanyl phenylene polymers (Reynolds et al., 1993)
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-15-6-4-14(5-7-15)19(23)13-27-17-8-9-18-20(11-17)28-21(22(18)24)12-16-3-2-10-26-16/h2-12H,13H2,1H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGSXMMIMHZTCW-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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